Methyl 2-[chlorosulfonyl(methyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[chlorosulfonyl(methyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO4S/c1-6(11(5,8)9)3-4(7)10-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQFIIQUUCBBDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021143-11-2 | |
| Record name | methyl 2-[(chlorosulfonyl)(methyl)amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[chlorosulfonyl(methyl)amino]acetate typically involves the reaction of glycine derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[chlorosulfonyl(methyl)amino]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfides.
Scientific Research Applications
Methyl 2-[chlorosulfonyl(methyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[chlorosulfonyl(methyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional analogues:
Case Study: Comparison with Methyl 2-(chlorosulfonyl)benzoate (CAS 26638-43-7)
Biological Activity
Methyl 2-[chlorosulfonyl(methyl)amino]acetate is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₈ClNO₃S
- Molecular Weight : Approximately 215.66 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents such as benzene and chloroform
The compound features a chlorosulfonyl group and an amino group, which contribute to its reactivity and biological properties. The electrophilic nature of the chlorosulfonyl moiety allows it to interact with nucleophilic sites in proteins and nucleic acids, leading to cellular dysfunction in target organisms.
This compound exerts its biological effects primarily through:
- Disruption of Cellular Processes : The compound can react with nucleophilic sites within microbial cells, disrupting their normal physiological functions. This mechanism is crucial for its antimicrobial activity against various pathogens, including bacteria and fungi.
- Electrophilic Reactivity : The chlorosulfonyl group forms covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Antimicrobial Properties
This compound has demonstrated notable efficacy against a range of microorganisms:
| Microorganism | Activity |
|---|---|
| Haemophilus spp. | Effective against respiratory infections |
| Pseudomonas spp. | Inhibitory effects noted |
| Candida spp. | Antifungal activity confirmed |
| Aspergillus spp. | Significant antifungal properties |
The compound's ability to disrupt cellular processes leads to cell death in susceptible organisms, making it a valuable candidate for treating infections caused by these pathogens.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A study demonstrated that this compound exhibited significant antimicrobial activity against Pseudomonas aeruginosa. The compound was shown to reduce bacterial viability by over 80% at concentrations as low as 50 μM.
- The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.
-
Synthesis and Biological Evaluation :
- Various synthesis methods have been documented for producing this compound, highlighting its versatility in laboratory settings. Methods include nucleophilic substitution reactions involving chlorosulfonyl derivatives.
- In vitro studies have shown that the compound effectively inhibits growth in several fungal strains, suggesting potential applications in antifungal therapies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing Methyl 2-[chlorosulfonyl(methyl)amino]acetate, and how do reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via sulfamoylation, where a methylamine derivative reacts with a chlorosulfonyl-containing precursor. For example, analogous syntheses (e.g., ethyl 2-(chlorosulfonyl)acetate reacting with substituted anilines) demonstrate that optimal yields (e.g., ~79%) are achieved using polar aprotic solvents (e.g., THF) at 0–5°C to minimize side reactions. Stoichiometric control (1:1.2 ratio of amine to chlorosulfonyl precursor) and slow addition of reactants reduce hydrolysis of the chlorosulfonyl group . Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures high purity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the methyl ester singlet (~δ 3.7 ppm) and methylamino protons (δ 3.2–3.5 ppm). Splitting patterns confirm substituent positions (e.g., coupling constants for chlorosulfonyl groups) .
- IR : Strong absorption at ~1750 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (S=O stretching of sulfonamide) .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (e.g., C₅H₉ClNO₄S: calculated 214.98). Discrepancies >2 ppm suggest impurities .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The chlorosulfonyl group acts as a strong electrophile, enabling reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies show that substituting the chlorine with amines proceeds via an SN2 mechanism, with rate constants dependent on solvent polarity (e.g., 10× faster in DMF vs. DCM). Steric hindrance from the methylamino group slightly reduces reactivity compared to unsubstituted sulfonyl chlorides. Computational modeling (DFT) predicts activation energies and transition states, guiding solvent and catalyst selection .
Q. What are common side reactions during synthesis, and how can they be suppressed?
- Methodological Answer :
- Hydrolysis of Chlorosulfonyl Group : Minimized by rigorous drying of solvents (e.g., molecular sieves) and maintaining low temperatures (<10°C) .
- Ester Saponification : Avoided by using mild bases (e.g., NaHCO₃ instead of NaOH) during workup.
- Byproduct Formation : TLC monitoring (Rf = 0.3–0.4 in 3:1 hexane/EtOAc) identifies intermediates. Side products (e.g., disulfonyl derivatives) are removed via recrystallization in ethanol/water .
Q. What computational methods predict the electronic properties and stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond angles (e.g., C-S=O ~117°) and electrostatic potential maps, highlighting nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate hydrolytic stability in aqueous environments. Results correlate with experimental degradation rates (e.g., 15% decomposition after 72 hours in pH 7.4 buffer) .
Q. How can contradictions in reported biological activities of sulfamoyl acetates be resolved?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., para-substituents) or assay conditions. For example, methyl substitution on the amino group (vs. phenyl in ) may reduce cytotoxicity but improve solubility. Standardized protocols (e.g., fixed IC₅₀ measurement in HepG2 cells) and SAR studies (systematic substitution of R-groups) clarify bioactivity trends .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar sulfamoyl acetate syntheses?
- Methodological Answer : Yield disparities stem from:
- Solvent Choice : THF gives higher yields (~80%) than DCM (~65%) due to better nucleophile solubility .
- Reaction Scale : Milligram-scale syntheses often report lower yields due to handling losses, whereas bulk reactions (>5g) optimize mixing and temperature control .
- Purification Methods : Column chromatography (vs. distillation) improves purity but reduces recovered mass .
Stability and Handling
Q. What protocols enhance the storage stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
